5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid
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Overview
Description
5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features a furan ring fused with a triazole moiety
Mechanism of Action
Target of Action
Furan and triazole derivatives are known to interact with a variety of biological targets. For instance, some indole derivatives, which are structurally similar to furan, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of furan and triazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, the anticancer activity of some triazole derivatives is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
Furan and triazole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of furan and triazole derivatives can be diverse, depending on their specific structure and the biological target they interact with. For instance, some indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They are also known to be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
The specific cellular effects of 5-[(1H-1,2,3-triazol-1-yl)methyl]furan-2-carboxylic acid are not well-documented. Triazole derivatives have been reported to have various effects on cells. For example, some triazole derivatives have been reported to have antiviral activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
Triazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1,2,3-triazoles are known for their strong stability for thermal and acid conditions; they are insensitive to redox, hydrolysis, and enzymatic hydrolase .
Metabolic Pathways
Triazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction,” which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The furan ring can be introduced through various synthetic routes, often starting from furan-2-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Esters or amides of this compound.
Scientific Research Applications
5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-((1H-1,2,3-Triazol-1-yl)methyl)thiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
5-((1H-1,2,3-Triazol-1-yl)methyl)pyridine-2-carboxylic acid: Contains a pyridine ring instead of a furan ring.
5-((1H-1,2,3-Triazol-1-yl)methyl)benzene-1,2-dicarboxylic acid: Features a benzene ring with two carboxylic acid groups.
Uniqueness
5-((1H-1,2,3-Triazol-1-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both the furan and triazole rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s reactivity and specificity in various chemical and biological applications.
Properties
IUPAC Name |
5-(triazol-1-ylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)5-11-4-3-9-10-11/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBRGPFHMDOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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